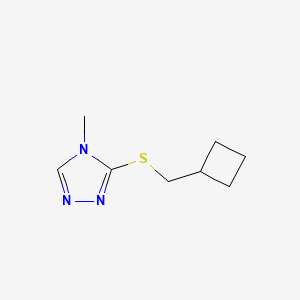

3-((cyclobutylmethyl)thio)-4-methyl-4H-1,2,4-triazole

Description

3-((Cyclobutylmethyl)thio)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclobutylmethylthio group at position 3 and a methyl group at position 2. The 1,2,4-triazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anti-inflammatory, and analgesic activities .

Properties

IUPAC Name |

3-(cyclobutylmethylsulfanyl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-11-6-9-10-8(11)12-5-7-3-2-4-7/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTAPSSCMHGRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((cyclobutylmethyl)thio)-4-methyl-4H-1,2,4-triazole typically involves the reaction of cyclobutylmethylthiol with a suitable triazole precursor under controlled conditions. One common method is the nucleophilic substitution reaction where cyclobutylmethylthiol reacts with 4-methyl-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-((Cyclobutylmethyl)thio)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cyclobutylmethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the triazole ring.

Substitution: The methyl group on the triazole ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of partially or fully reduced triazole derivatives.

Substitution: Formation of various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of triazole derivatives, including 3-((cyclobutylmethyl)thio)-4-methyl-4H-1,2,4-triazole. A study demonstrated that compounds with a triazole ring exhibit significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The mechanism of action is believed to involve interference with microbial enzyme systems.

Anticancer Properties

Triazole derivatives have been explored as potential anticancer agents. The compound has shown promise in preliminary studies where modifications to the triazole scaffold enhanced cytotoxicity against cancer cell lines. The structure-activity relationship indicates that the presence of the cyclobutylmethyl group may play a crucial role in its efficacy .

Corrosion Inhibition

The compound exhibits potential as a corrosion inhibitor for metals. Studies have shown that self-assembled monolayers of this compound on metal surfaces can significantly reduce corrosion rates. This application is particularly relevant in industries where metal integrity is critical .

Electrochemical Applications

The electrochemical properties of this triazole derivative have been investigated for use in sensors and energy storage devices. Its ability to form stable electrochemical interfaces makes it suitable for applications in electrochemical sensors designed to detect environmental pollutants or biological markers .

Synthetic Routes

The synthesis of this compound involves several key steps:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the cyclobutylmethyl thio group via nucleophilic substitution methods.

Characterization Techniques

Characterization of the synthesized compound typically employs techniques such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Mass spectrometry (MS)

- Infrared (IR) spectroscopy

These techniques confirm the structural integrity and purity of the compound.

Case Studies

Mechanism of Action

The mechanism of action of 3-((cyclobutylmethyl)thio)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The triazole ring is known to bind to metal ions in enzyme active sites, inhibiting their function. Additionally, the cyclobutylmethylthio group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological activity and physicochemical properties of 1,2,4-triazole derivatives are highly substituent-dependent. Key comparisons include:

Key Differences and Trends

Substituent Effects on Bioactivity :

- Sulfur-containing groups (e.g., mercapto, thioether): Enhance antimicrobial and anti-inflammatory activity by facilitating interactions with enzyme thiols or metal ions . The cyclobutylmethylthio group in the target compound may offer superior metabolic stability compared to smaller thioethers (e.g., methylthio) .

- Aromatic vs. Aliphatic Substituents : Pyridyl or thiophenyl groups (e.g., in ) improve π-π stacking with target proteins, whereas aliphatic groups like cyclobutylmethyl may optimize pharmacokinetic properties (e.g., logP, solubility) .

- 60–85% for bromobenzyl analogs ).

Computational Predictions :

- DFT studies on similar triazoles suggest that electron-withdrawing substituents (e.g., halogens) and sulfur atoms increase bioactivity by modulating frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution . The cyclobutyl group’s electron-donating nature may reduce reactivity but improve target selectivity .

Stability and Analytical Considerations

- Triazole derivatives with bulky substituents (e.g., cyclobutylmethyl) exhibit enhanced stability under hydrolytic and thermal conditions compared to smaller analogs, as seen in prothioconazole-related compounds .

- Analytical methods (e.g., HPLC, NMR) for triazoles are well-established, though the cyclobutyl group may complicate crystallization, necessitating advanced techniques like SHELX for structural elucidation .

Biological Activity

3-((cyclobutylmethyl)thio)-4-methyl-4H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, drawing on various research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented by the following formula:

This compound is synthesized through a multi-step process involving cyclization reactions that yield the triazole ring. The synthesis typically involves the reaction of cyclobutylmethyl thiol with appropriate precursors to form the desired triazole derivative.

Biological Activities

- Antimicrobial Activity

-

Anticancer Properties

- Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular pathways essential for tumor growth. Some derivatives have been reported to target aromatase enzymes, which play a crucial role in estrogen biosynthesis, thus presenting a therapeutic avenue for hormone-dependent cancers .

- Anti-inflammatory Effects

Table 1: Summary of Biological Activities

Research Highlights

- A study highlighted that certain triazole derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .

- Another investigation focused on the synthesis of novel triazole compounds and their evaluation against various pathogens, revealing promising results in vitro .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Many triazoles act as enzyme inhibitors (e.g., aromatase), disrupting metabolic pathways critical for disease progression.

- Receptor Binding : Some compounds may bind to receptors involved in inflammation and pain pathways, providing analgesic effects.

Future Directions

Given the promising biological activities exhibited by triazole derivatives like this compound, future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate the precise mechanisms through which these compounds exert their effects.

- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.

Q & A

Q. What strategies are used to design derivatives of this compound with enhanced activity?

- Methodological Answer : Rational design involves: (i) Introducing electron-withdrawing groups (e.g., -F, -Cl) to improve target binding. (ii) Modifying the cyclobutyl group to reduce steric hindrance (e.g., smaller rings). (iii) Hybridization with pharmacophores like xanthine or benzothiazole, as seen in related studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.